molecular formula C12H13N3O4 B2369708 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide CAS No. 956574-50-8

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide

Cat. No. B2369708
CAS RN: 956574-50-8
M. Wt: 263.253
InChI Key: YKICIRUWCMLSIO-UHFFFAOYSA-N
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Description

“2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is a chemical compound with the CAS Number: 956574-50-8 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of “2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is C12H13N3O4 . The InChI Code is 1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of “2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide” is 263.25 . It is a powder at room temperature . The predicted melting point is 247.34° C, the predicted boiling point is 574.37° C, and the predicted density is 1.3 g/cm3 . The predicted refractive index is n20D 1.57, and the predicted pKa is 8.64 .

Scientific Research Applications

Osteoarthritis Therapies

2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide: has been investigated as a potential therapy for osteoarthritis (OA). OA is characterized by the degradation of aggrecan, a crucial component of cartilage. Enzymes like ADAMTS-4 and ADAMTS-5 play a role in this degradation process. Inhibitors targeting these enzymes could be valuable for managing OA .

Proteomics Research

Researchers have explored the use of this compound in proteomics studies. Its unique structure and properties may contribute to understanding protein interactions, post-translational modifications, and cellular signaling pathways. By incorporating 2-[4-(4-Methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide , scientists aim to gain insights into protein function and regulation .

Chemical Synthesis and Drug Design

The compound’s chemical structure makes it an interesting candidate for drug design. Medicinal chemists can modify its functional groups to create derivatives with improved pharmacological properties. Researchers have optimized similar hydantoin inhibitors through structure-based drug design, suggesting that this compound could be a starting point for novel drug development .

properties

IUPAC Name

2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-12(10(17)14-11(18)15-12)7-2-4-8(5-3-7)19-6-9(13)16/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKICIRUWCMLSIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201321417
Record name 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

956574-50-8
Record name 2-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201321417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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